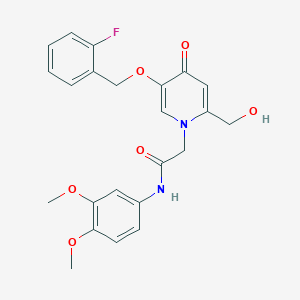

N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O6/c1-30-20-8-7-16(9-21(20)31-2)25-23(29)12-26-11-22(19(28)10-17(26)13-27)32-14-15-5-3-4-6-18(15)24/h3-11,27H,12-14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHZLNBHOQKPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by reduction to yield the dimethoxyphenyl amine.

Synthesis of the Pyridinone Core: The pyridinone core is synthesized through a multi-step process involving the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation to form the pyridinone ring.

Introduction of the Fluorobenzyl Ether: The fluorobenzyl group is introduced via an etherification reaction, where the hydroxyl group of the pyridinone intermediate reacts with 2-fluorobenzyl bromide under basic conditions.

Final Coupling Step: The final step involves the coupling of the dimethoxyphenyl amine with the pyridinone intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as PCC or KMnO4.

Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

Substitution: The fluorobenzyl ether can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, the fluorobenzyl ether moiety may enhance the compound’s ability to cross cell membranes, while the pyridinone ring can interact with metal ions or other cofactors involved in enzymatic reactions.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The pyridinone core in the target compound contrasts with chromenone-pyrazolo[3,4-d]pyrimidine hybrids () and thiazolidinone derivatives (). Thiazole- and oxadiazole-containing analogs (–3) exhibit broader heterocyclic diversity, which correlates with antimicrobial activity but may reduce metabolic stability .

Substituent Effects: The 2-fluorobenzyloxy group in the target compound resembles fluorine-substituted aryl moieties in (e.g., 3-fluorophenyl), which are known to enhance bioavailability and target affinity . The 3,4-dimethoxyphenyl-acetamide side chain is distinct from the spiro-indoline systems in , suggesting divergent pharmacological targets .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely parallels methods in (e.g., Pd-catalyzed coupling) and (cyclocondensation), though exact protocols are unreported .

- Data Limitations : Absence of melting point, spectral data, or bioassay results for the target compound restricts direct comparisons.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, with CAS number 903191-27-5, is a compound of interest due to its potential biological activities, particularly as an aldose reductase (ALR2) inhibitor. This article aims to present a detailed overview of its biological activity, including enzyme inhibition, antioxidant properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 515.5 g/mol. Its structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.

1. Aldose Reductase Inhibition

Aldose reductase plays a significant role in the polyol pathway, which is crucial in diabetic complications. Inhibition of this enzyme can prevent the accumulation of sorbitol and fructose, thereby reducing osmotic and oxidative stress in diabetic tissues. Research indicates that compounds similar to this compound exhibit potent inhibition of ALR2 with IC50 values ranging from 0.032 to 0.468 μM .

Table 1: Comparison of ALR2 Inhibitors

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.032 | |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.468 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for combating oxidative stress associated with various diseases. Studies have shown that derivatives of similar structures can significantly reduce lipid peroxidation and scavenge free radicals effectively . The hydroxystilbene component has been identified as a crucial structural element contributing to these activities.

Table 2: Antioxidant Activity Comparison

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Trolox (standard antioxidant) | Strong antioxidant activity | |

| Deferiprone | Comparable antioxidant activity |

Case Study 1: Diabetic Complications

A study investigating the effects of various ALR2 inhibitors on diabetic rats found that administration of compounds similar to this compound led to significant reductions in sorbitol levels in tissues. This suggests a protective effect against diabetic neuropathy and retinopathy.

Case Study 2: Oxidative Stress

In vitro studies demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells exposed to high glucose conditions. This aligns with findings that ALR2 inhibition can mitigate oxidative damage in diabetic models.

Q & A

Q. Table 1: Structural analogs for SAR studies

| Compound | Key Modifications | Bioactivity Trend |

|---|---|---|

| Fluorinated pyrido[3,2-d]pyrimidine | Fluorine at pyridine C5 | ↑ Anticancer potency |

| Chlorinated acetamide | -Cl substituent on phenyl | ↑ Antimicrobial activity |

| Methoxy-derivative | -OCH3 at pyridine C2 | ↓ Solubility, ↑ stability |

| Adapted from structural comparisons in |

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Key steps:

Core modifications : Synthesize analogs with variations in the pyridine ring (e.g., substituents at C2/C5) and acetamide side chain .

Bioactivity profiling : Test analogs against target panels (e.g., NCI-60 cancer cells, Gram+/Gram– bacteria) to correlate structural changes with efficacy .

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II or bacterial gyrase .

Physicochemical analysis : LogP and solubility measurements link hydrophobicity trends to membrane permeability .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

Protocols include:

- pH stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .

- Oxidative stress tests : Expose to H2O2 (0.1–1 mM) and monitor via LC-MS for oxidation of hydroxymethyl or ether groups .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.